molecular formula C15H20O2 B1164396 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one CAS No. 949081-05-4

6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one

Cat. No.: B1164396
CAS No.: 949081-05-4
M. Wt: 232.32 g/mol
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Description

6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with a hept-2-en-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-3-methylbenzaldehyde with 2-methylhept-2-en-4-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and purification steps like recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hept-2-en-4-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: 6-(4-Oxo-3-methylphenyl)-2-methylhept-2-EN-4-one.

    Reduction: 6-(4-Hydroxy-3-methylphenyl)-2-methylheptan-4-ol.

    Substitution: 6-(4-Alkoxy-3-methylphenyl)-2-methylhept-2-EN-4-one.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

    4-Hydroxy-3-methylacetophenone: Similar structure but lacks the hept-2-en-4-one moiety.

    6-(4-Hydroxy-3-methylphenyl)-2-methylheptan-4-ol: Reduced form of the target compound.

    4-Hydroxy-3-methylbenzaldehyde: Precursor used in the synthesis of the target compound.

Uniqueness: 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one is unique due to the presence of both a phenolic hydroxy group and an α,β-unsaturated ketone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6S)-6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)7-14(16)9-11(3)13-5-6-15(17)12(4)8-13/h5-8,11,17H,9H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJADFSTHKILPU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)CC(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)CC(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one
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6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one
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6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one
Reactant of Route 4
6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one
Reactant of Route 5
6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one
Reactant of Route 6
6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one

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